molecular formula C21H33N5O B5509018 4-[4-(3-环己基丙酰)-1-哌嗪基]-2-(1-吡咯烷基)嘧啶

4-[4-(3-环己基丙酰)-1-哌嗪基]-2-(1-吡咯烷基)嘧啶

货号 B5509018
分子量: 371.5 g/mol
InChI 键: VZUURHJZVOVGEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to "4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" often involves multi-step processes, including nucleophilic substitution reactions, cyclization, and functional group modifications. For instance, the synthesis of pyrimidine derivatives, including modifications at the piperazine and pyrrolidine rings, is achieved through stepwise chemical transformations that may involve palladium-catalyzed reactions, electrophilic substitutions, and ring closure methodologies (Sharma et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with piperazine and pyrrolidine substituents, is characterized by nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These techniques help elucidate the arrangement of atoms within the molecule and confirm the presence of specific functional groups and rings (Eskola et al., 2002).

Chemical Reactions and Properties

Compounds like "4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" undergo various chemical reactions, including hydroxylation, N-dealkylation, and conjugation with glucuronic acid, reflecting their complex biotransformation pathways. These reactions are crucial for understanding the compound's metabolism and elimination from the body (Sharma et al., 2012).

科学研究应用

药代动力学和代谢

药物中的代谢和排泄

具有相似嘧啶和哌嗪结构的二肽基肽酶IV抑制剂的药代动力学、代谢和排泄已在老鼠、狗和人类中得到检查。这些化合物主要通过代谢和肾脏清除,突出了它们在治疗2型糖尿病等疾病中的潜力 (Sharma et al., 2012).

化学合成和转化

化学中的环转化

对嘧啶硫酮的研究表明它们与环己烷螺-3'-噁唑烷酮反应,从而产生在化学合成中具有潜在应用的新型化合物 (Pätzel & Liebscher, 1993).

药物化学

血小板活化因子拮抗剂

新型哌啶甲基-咪唑并[4,5-c]吡啶衍生物已被开发为有效的口服血小板活化因子(PAF)拮抗剂,表明它们在心血管研究中的重要性 (Carceller et al., 1996).

P2Y12血小板聚集拮抗剂

哌嗪基-谷氨酸-嘧啶已被确定为高效的P2Y12拮抗剂,显示出预防血栓事件的潜力 (Parlow et al., 2009).

止吐剂

4-哌嗪基-5-甲硫基嘧啶的合成导致了新型止吐剂的选择,强调了嘧啶衍生物在开发治疗恶心和呕吐方面的作用 (Mattioda et al., 1975).

植物生长研究

植物生理学中的生长抑制剂

已在生理学研究中探索了植物生长抑制剂的应用,包括源自嘧啶的抑制剂,以了解它们对萜类代谢的影响,而萜类代谢与植物的生长和发育密切相关 (Grossmann, 1990).

杂环化学

杂环化合物的合成

研究集中在包含嘧啶和哌嗪单元的杂芳基二酰胺和杂芳基二胺的合成和生物评价,以研究它们的抗肿瘤活性。这项工作强调了嘧啶衍生物在药物化学中的多功能性 (Echeverría et al., 2006).

抗组胺活性

新型嘧啶类抗组胺药

通过查耳酮与胍盐酸的缩合制备新型嘧啶,得到具有显着抗组胺活性的化合物,说明嘧啶衍生物在变态反应治疗中的治疗潜力 (Rahaman et al., 2009).

属性

IUPAC Name

3-cyclohexyl-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O/c27-20(9-8-18-6-2-1-3-7-18)25-16-14-24(15-17-25)19-10-11-22-21(23-19)26-12-4-5-13-26/h10-11,18H,1-9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUURHJZVOVGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-1-(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。